molecular formula C7H8Cl3NSi B100377 4-[2-(Trichlorosilyl)ethyl]pyridine CAS No. 17082-70-1

4-[2-(Trichlorosilyl)ethyl]pyridine

Cat. No.: B100377
CAS No.: 17082-70-1
M. Wt: 240.6 g/mol
InChI Key: NVJJTRUXKICBGN-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Modern Chemical Science

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are a cornerstone of modern chemical science. wikipedia.orgencyclopedia.pub Their significance stems from a unique combination of properties inherited from both organic and inorganic counterparts. cfsilicones.com The C-Si bond endows these molecules with notable thermal stability, hydrophobicity, and chemical resistance. cfsilicones.comlibretexts.org

These compounds find widespread use in a multitude of commercial products, including sealants, adhesives, coatings, and antifoaming agents. wikipedia.orgencyclopedia.pub In the realm of materials science, silicones, which are polymers with a silicon-oxygen backbone (–Si–O–), are perhaps the most well-known class of organosilicon compounds, prized for their flexibility and heat resistance. cfsilicones.com Silanes, another major group, act as crucial intermediates and coupling agents. cfsilicones.com The ongoing exploration of organosilicon chemistry continues to yield novel materials with applications spanning electronics, medicine, and sustainable technologies. cfsilicones.comsbfchem.com

Role of Pyridine-Functionalized Molecules in Advanced Materials Development

Pyridine (B92270) and its derivatives are heterocyclic aromatic compounds that play a vital role in the development of advanced materials. nih.gov The nitrogen atom within the pyridine ring provides a site for hydrogen bonding and coordination with metal ions, making these molecules excellent ligands in catalysis and building blocks for supramolecular structures. nih.govnih.gov

In materials science, pyridine-functionalized molecules are integral to the creation of organic semiconductors for devices like organic light-emitting diodes (OLEDs) and solar cells. chemneo.com Their ability to be incorporated into polymers allows for the synthesis of materials with tailored electronic and optical properties. chemneo.com Furthermore, the functionalization of pyridine rings is a key strategy in drug discovery and the development of agrochemicals, highlighting their versatility and importance across various scientific disciplines. nih.govbiosynce.com

Overview of 4-[2-(Trichlorosilyl)ethyl]pyridine as a Key Research Compound

This compound is a bifunctional molecule that has garnered significant attention as a key research compound. It uniquely combines the reactive trichlorosilyl (B107488) group with the versatile pyridine moiety, enabling its use in a wide array of chemical transformations and material fabrications.

From a structural standpoint, this compound is classified as an organohalosilane. The "organo" prefix denotes the presence of the ethylpyridine group linked to the silicon atom, while "halosilane" refers to the chlorine atoms attached to the silicon. This classification places it within a group of highly reactive organosilicon monomers that are precursors to a wide range of polymeric and surface-modified materials.

The trichlorosilyl (–SiCl₃) group is highly susceptible to hydrolysis, a characteristic reaction that allows it to form stable siloxane bonds (Si-O-Si). This reactivity is central to its utility in forming self-assembled monolayers and in the production of silicone polymers.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17082-69-8
Molecular Formula C₇H₈Cl₃NSi
Molecular Weight 240.59 g/mol
Boiling Point 118-120 °C (10 mmHg)
Density 1.299 g/mL at 25 °C
Refractive Index (n20/D) 1.519

The dual functionality of this compound makes it an exceptionally versatile synthetic intermediate. The trichlorosilyl group serves as a reactive handle for covalent attachment to surfaces containing hydroxyl groups, such as silica (B1680970), glass, and metal oxides. This process, known as silanization, is fundamental for surface modification, enabling the tailoring of surface properties like hydrophobicity, adhesion, and biocompatibility.

Simultaneously, the pyridine ring offers a site for a variety of organic reactions. The nitrogen atom can act as a base, a nucleophile, or a ligand for metal coordination. This allows for the subsequent attachment of other molecules, including catalysts, biomolecules, or polymers, to the modified surface. This "grafting-to" approach is a powerful strategy for creating functional materials with complex architectures and tailored properties. For instance, surfaces modified with this compound can be used to immobilize metal catalysts for heterogeneous catalysis or to create platforms for biosensors.

Properties

IUPAC Name

trichloro(2-pyridin-4-ylethyl)silane
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InChI

InChI=1S/C7H8Cl3NSi/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NVJJTRUXKICBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066159
Record name 4-[2-(Trichlorosilyl)ethyl]pyridine
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Molecular Weight

240.6 g/mol
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CAS No.

17082-70-1
Record name 4-[2-(Trichlorosilyl)ethyl]pyridine
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Record name Pyridine, 4-(2-(trichlorosilyl)ethyl)-
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Record name Pyridine, 4-[2-(trichlorosilyl)ethyl]-
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Record name 4-[2-(Trichlorosilyl)ethyl]pyridine
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Record name 4-[2-(trichlorosilyl)ethyl]pyridine
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Chemical Reactivity and Mechanistic Investigations of 4 2 Trichlorosilyl Ethyl Pyridine

Hydrolytic Reactivity and Decomposition Pathways

The trichlorosilyl (B107488) group is the primary site of hydrolytic activity in 4-[2-(trichlorosilyl)ethyl]pyridine. The presence of water, even in trace amounts, can initiate a cascade of reactions leading to the decomposition of the compound and the formation of various byproducts.

Kinetics and Mechanisms of Hydrolysis in Various Media

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

This process is generally understood to proceed through a series of nucleophilic substitution reactions at the silicon center. The mechanism can vary depending on the reaction medium's pH. nih.gov

In acidic or neutral media , the reaction is catalyzed by protons, which can coordinate to the chlorine atoms, making them better leaving groups. Water molecules then act as nucleophiles, attacking the electrophilic silicon atom.

In alkaline media , the reaction is initiated by the attack of hydroxide (B78521) ions, which are stronger nucleophiles than water, on the silicon atom. nih.gov This typically follows an SN2-type mechanism. nih.gov

The kinetics of hydrolysis are often complex and may not follow simple rate laws, as the reactivity of the intermediate chlorosilanols can differ from the starting material. nih.gov Generally, the rate of hydrolysis is influenced by factors such as the concentration of water, the pH of the medium, and the presence of catalysts. nih.gov The reaction is often autocatalytic due to the production of hydrochloric acid, which can further accelerate the hydrolysis process.

Computational studies on chlorosilane hydrolysis suggest that the reaction pathway can involve water clusters, which facilitate the proton transfer and reduce the activation energy compared to the reaction with a single water monomer. researchgate.net The reaction can proceed through pathways that result in either retention or inversion of configuration at the silicon center. researchgate.net

Analysis of Byproduct Formation (e.g., Hydrochloric Acid)

A significant byproduct of the hydrolysis of this compound is hydrochloric acid (HCl). nih.gov For each mole of the parent compound that fully hydrolyzes, three moles of HCl are produced. This generation of a strong acid can have a profound impact on the reaction environment, lowering the pH and potentially catalyzing further hydrolysis or other side reactions.

The formation of HCl is a key consideration in the handling and storage of this compound, as its corrosive nature can damage containers and pose safety hazards. The presence of HCl can also influence the final structure of the resulting siloxane network formed upon condensation of the silanol (B1196071) intermediates.

Reactivity with Oxidizing Agents and Other Incompatible Chemical Species

This compound is incompatible with a range of chemical species due to the reactivity of its trichlorosilyl and pyridine (B92270) functionalities.

Incompatible materials include:

Strong oxidizing agents: These can react with the organic pyridine portion of the molecule. fishersci.com

Strong acids and bases: These can catalyze decomposition and polymerization. fishersci.com

Water: Reacts to produce hydrochloric acid. cornell.edu

Alcohols: Can lead to alcoholysis, forming alkoxysilanes. utk.edu

It is crucial to avoid contact with these substances to prevent vigorous and potentially hazardous reactions. cornell.eduutk.edulsu.edund.edustolaf.edu Safety data sheets for similar compounds emphasize the need to store them away from incompatible materials in a dry, well-ventilated area. fishersci.com

Intramolecular and Intermolecular Interactions Influencing Reactivity

The chemical behavior of this compound is not solely dictated by its individual functional groups but also by the interplay between them and with surrounding molecules.

Role of Pyridine Nitrogen Basicity and Coordination Potential

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a Lewis base. The basicity of this nitrogen is a critical factor in the molecule's reactivity. stackexchange.commasterorganicchemistry.com It can be protonated by acids, including the hydrochloric acid generated during its own hydrolysis. This protonation can influence the electronic properties of the entire molecule, potentially affecting the reactivity of the trichlorosilyl group.

The basicity of the pyridine nitrogen is influenced by the electron-withdrawing inductive effect of the trichlorosilylethyl substituent. stackexchange.com This effect reduces the electron density on the nitrogen, making it a weaker base compared to unsubstituted pyridine. stackexchange.commasterorganicchemistry.com

Investigation of Steric Hindrance and Electronic Distribution Effects on Reaction Pathways

The reactivity of the trichlorosilyl group is influenced by both steric and electronic factors.

Steric Hindrance: The ethylpyridine substituent attached to the silicon atom creates a certain degree of steric bulk. This bulk can hinder the approach of nucleophiles to the silicon center, potentially slowing down the rate of hydrolysis compared to smaller chlorosilanes. nih.gov

The interplay of these steric and electronic effects governs the specific pathways and rates of reaction for this compound. researchgate.netviu.ca

Advanced Characterization and Spectroscopic Analysis

Structural Elucidation Techniques

A variety of spectroscopic methods are employed to determine the precise structure of this compound.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-[2-(Trichlorosilyl)ethyl]pyridine.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For the pyridine (B92270) ring, characteristic signals are observed in the aromatic region. The protons of the ethyl bridge exhibit distinct chemical shifts and coupling patterns that confirm their connectivity. Specifically, the protons on the carbon adjacent to the pyridine ring and the protons on the carbon adjacent to the silicon atom can be distinguished. hmdb.caresearchgate.netchemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR complements the proton NMR data by providing a spectrum of the carbon skeleton. rsc.orgnp-mrd.org The chemical shifts of the pyridine ring carbons and the two carbons of the ethyl group are diagnostic. researchgate.netchemicalbook.comchemicalbook.com The carbon attached to the silicon atom is particularly informative.

¹⁹F NMR: While not directly applicable to this compound, ¹⁹F NMR is a powerful tool for characterizing related compounds where fluorine atoms are present, for instance, in fluorinated pyridine derivatives. rsc.org

Table 1: Representative NMR Data for Ethyl-Pyridine Structures

Nucleus2-Ethylpyridine Chemical Shift (ppm)4-Ethylpyridine (B106801) Chemical Shift (ppm)
¹H NMR Aromatic protons: ~7.0-8.5 ppm; Ethyl CH₂: ~2.8 ppm; Ethyl CH₃: ~1.3 ppmAromatic protons: ~7.1-8.5 ppm; Ethyl CH₂: ~2.6 ppm; Ethyl CH₃: ~1.2 ppm
¹³C NMR Aromatic carbons: ~121-159 ppm; Ethyl CH₂: ~26 ppm; Ethyl CH₃: ~14 ppmAromatic carbons: ~123-150 ppm; Ethyl CH₂: ~28 ppm; Ethyl CH₃: ~15 ppm

Note: The exact chemical shifts for this compound would be influenced by the trichlorosilyl (B107488) group.

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key vibrational modes for this compound include:

Pyridine ring vibrations: Aromatic C-H stretching and ring stretching vibrations are typically observed. researchgate.netresearchgate.net

Alkyl C-H stretching: Vibrations corresponding to the ethyl group.

Si-Cl stretching: Strong absorptions characteristic of the trichlorosilyl group.

C-N stretching: Vibrations associated with the pyridine ring. researchgate.net

The absence of certain bands, such as O-H or N-H stretches, can confirm the purity of the compound.

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the compound. nih.govchemguide.co.uk For this compound, with a molecular formula of C₇H₈Cl₃NSi, the expected molecular weight is approximately 240.59 g/mol . chemsrc.comnih.govepa.gov

Under electron ionization (EI), the molecule fragments in a predictable manner. nih.govchemguide.co.uk Common fragmentation pathways may include:

Loss of a chlorine atom.

Cleavage of the ethyl bridge.

Fragmentation of the pyridine ring. sapub.org

Analysis of these fragments helps to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming its elemental composition. rsc.org

Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺239.95644144.1
[M+Na]⁺261.93838153.1
[M-H]⁻237.94188144.1
[M+NH₄]⁺256.98298162.0
[M+K]⁺277.91232147.4
[M+H-H₂O]⁺221.94642139.3
[M+HCOO]⁻283.94736150.5
[M+CH₃COO]⁻297.96301185.9
[M+Na-2H]⁻259.92383150.6
[M]⁺238.94861146.2
[M]⁻238.94971146.2

Elemental Compositional Analysis of Compounds and Modified Materials

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample of this compound. This data is compared with the theoretical percentages calculated from the molecular formula (C₇H₈Cl₃NSi) to verify the purity and identity of the synthesized compound. When this compound is used to modify materials, such as surfaces or polymers, elemental analysis of the resulting material can quantify the amount of the pyridine-silane that has been incorporated.

Computational and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the properties of this compound. wikipedia.org

DFT calculations are a powerful tool for investigating the electronic structure and preferred three-dimensional arrangement (conformation) of the molecule. wikipedia.orgijcce.ac.irnih.govnih.govscispace.comresearchgate.net These calculations can predict:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. ijcce.ac.irscispace.com These are crucial for understanding the molecule's reactivity.

Spectroscopic properties: Theoretical predictions of NMR chemical shifts and vibrational frequencies can be compared with experimental data to aid in spectral assignment and confirm the structure. ijcce.ac.ir

Molecular Modeling and Simulation of Compound Behavior and Interactions

While extensive, dedicated molecular dynamics simulation studies on this compound are not widely available in public literature, its behavior can be inferred from computational studies on related molecules and predictive models. Molecular modeling is a powerful tool to investigate the stability, reactivity, and intermolecular interactions of chemical compounds. nih.gov

Molecular dynamics simulations have been effectively used to study the behavior of other pyridine derivatives, such as pyridine and 4-ethylpyridine, at oil/water interfaces. researchgate.net These studies reveal how the pyridine ring orients itself with respect to different phases. For instance, simulations indicate that while pyridine tends to dissolve in water, its alkylated derivatives like 4-ethylpyridine preferentially accumulate at the interface, with the nitrogen atom oriented toward the water phase. researchgate.net A similar approach for this compound could elucidate its behavior in multiphase systems, which is critical for its application in surface modification and as a coupling agent.

Computational methods, particularly Density Functional Theory (DFT), are commonly employed to optimize molecular structures and calculate various quantum chemical parameters for pyridine derivatives. nih.govresearchgate.net These calculations, often using methods like B3LYP, help in understanding the electronic properties, reactivity sites (through molecular electrostatic potential maps), and the energy of frontier molecular orbitals (HOMO and LUMO). nih.gov

For this compound specifically, computational tools have been used to predict properties like its collision cross section (CCS). The CCS is a measure of the ion's shape and size in the gas phase and is calculated for different adducts of the molecule. This data is valuable for analytical techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS).

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 239.95644 144.1
[M+Na]⁺ 261.93838 153.1
[M-H]⁻ 237.94188 144.1
[M+NH₄]⁺ 256.98298 162.0
[M+K]⁺ 277.91232 147.4
[M]⁺ 238.94861 146.2
[M]⁻ 238.94971 146.2

Data sourced from computational predictions. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which is fundamental to understanding a compound's physical and chemical properties.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. The compound is often supplied as a solution in toluene, and obtaining single crystals suitable for XRD analysis can be challenging due to its high reactivity, particularly its sensitivity to moisture which causes hydrolysis of the trichlorosilyl group. chemicalbook.comgelest.com

However, the solid-state structures of numerous other silylated and pyridine-containing compounds have been successfully determined using XRD. mdpi.com For example, the analysis of related organosilicon compounds like phenyl-substituted silicon pyridine-2-olates reveals complex coordination geometries around the silicon atom. mdpi.com Similarly, structural studies on various substituted pyridine derivatives have provided crucial insights into their crystal packing and intermolecular interactions, such as hydrogen bonding and C-H···π interactions. mdpi.com

Should single crystals of this compound be successfully grown and analyzed, the expected data would include its crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions (a, b, c, α, β, γ). This empirical data would serve as a crucial benchmark for validating and refining the results from molecular modeling and computational studies. nih.gov

Applications in Advanced Materials Science and Engineering

Surface Modification and Functionalization Strategies

The ability to precisely control the chemical and physical properties of surfaces is paramount in numerous technological fields. 4-[2-(trichlorosilyl)ethyl]pyridine serves as a key molecular tool in various surface modification and functionalization strategies.

Covalent Grafting onto Inorganic Substrates for Surface Engineering

The trichlorosilyl (B107488) group of this compound provides a robust mechanism for the covalent attachment of the molecule onto a wide range of inorganic substrates. This process, often referred to as silanization, is particularly effective on surfaces rich in hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, and various metal oxides.

The reaction proceeds through the hydrolysis of the Si-Cl bonds in the presence of trace amounts of water, forming reactive silanol (B1196071) (Si-OH) intermediates. These silanols then readily condense with the surface hydroxyl groups, forming stable, covalent siloxane (Si-O-substrate) bonds. Further lateral condensation between adjacent silanol groups can lead to the formation of a cross-linked, polymeric layer on the surface. This covalent linkage ensures the long-term stability and durability of the functional pyridine (B92270) layer, even in harsh chemical or thermal environments. The tethered pyridine groups then impart their characteristic chemical properties to the substrate, enabling further functionalization or directing the interfacial behavior.

Formation of Self-Assembled Monolayers (SAMs) Utilizing Pyridylsilanes

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. This compound is an ideal candidate for the formation of SAMs on suitable inorganic substrates. The formation process is driven by the strong covalent interaction between the trichlorosilyl headgroup and the substrate, as described in the covalent grafting section.

Once anchored, the ethylpyridine "tail" groups orient themselves away from the surface. Through intermolecular interactions, such as van der Waals forces and potential π-π stacking between the pyridine rings, the molecules arrange themselves into a densely packed and well-ordered monolayer. The resulting SAM presents a surface dominated by pyridine moieties. The characterization of pyridine-terminated SAMs on gold substrates has shown that these molecules can form highly ordered and densely packed layers. nih.gov

The properties of a surface modified with a this compound SAM are dictated by the exposed pyridine rings. These can alter the surface energy, wettability, and chemical reactivity. For instance, the nitrogen atom in the pyridine ring can act as a Lewis base, enabling it to coordinate with metal ions or participate in hydrogen bonding. This tunability is crucial for applications in sensors, catalysis, and as templates for the controlled growth of subsequent layers.

Role in Stabilizing Particle Dispersions through Surface Treatment

The stability of colloidal dispersions, which consist of fine particles suspended in a liquid, is critical in many industrial applications, including paints, inks, and ceramics. The tendency of these particles to agglomerate can be mitigated by modifying their surfaces. Treating particles with this compound can provide effective stabilization through a combination of steric and electrostatic repulsion mechanisms.

The covalent grafting of the silane (B1218182) onto the particle surface creates a layer of pyridine-terminated chains. In a suitable solvent, these chains extend into the surrounding medium, creating a physical barrier that prevents the particles from coming into close contact. This phenomenon is known as steric stabilization.

Furthermore, the pyridine group can be protonated in acidic conditions, resulting in a positively charged pyridinium (B92312) ion on the particle surface. This surface charge leads to electrostatic repulsion between the particles, further enhancing the stability of the dispersion. researchgate.net The use of silane coupling agents to modify particle surfaces is a well-established method for improving their dispersibility and compatibility with various matrices. harvard.edu

Stabilization MechanismDescription
Steric Stabilization The grafted ethylpyridine chains create a physical barrier, preventing particle agglomeration.
Electrostatic Stabilization Protonation of the pyridine groups in acidic media leads to positive surface charges, causing electrostatic repulsion between particles.

Noncovalent Functionalization for Interface Engineering

Interface engineering involves the precise control of interactions at the boundary between two materials. The pyridine moiety of this compound, once immobilized on a surface, can participate in a variety of noncovalent interactions. These interactions, while weaker than covalent bonds, are highly specific and play a crucial role in molecular recognition and self-assembly processes.

The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, allowing it to interact with hydrogen bond donors. This capability can be exploited to direct the assembly of other molecules at the interface, creating functional supramolecular structures. The reactivity of the pyridine ring can be "switched" or enhanced through protonation, which can be catalyzed by the local environment at a protein surface, for example. nih.gov This tunable reactivity is a key feature for creating dynamic and responsive interfaces.

Integration into Sol-Gel Derived Materials and Hybrid Systems

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a solution (sol) into a gel-like network. This compound can be incorporated as a precursor in sol-gel chemistry to create novel hybrid organic-inorganic materials with tailored functionalities.

Electrodeposited Sol-Gel Thin Films with Pyridinium Functionality

Electrodeposition is a technique that uses an electric field to drive the formation of a thin film onto a conductive substrate. When combined with the sol-gel process, it allows for the controlled deposition of hybrid materials. By incorporating this compound into a sol-gel formulation, thin films containing pyridinium functionalities can be created.

In a typical process, the trichlorosilyl group of the molecule would co-condense with other sol-gel precursors, such as tetraethoxysilane (TEOS), to form an inorganic silica-based network. The ethylpyridine groups remain as pendant functional moieties within this network. Research on a silsesquioxane based on a silica (B1680970) matrix and a 4-(aminomethyl)pyridine group, synthesized through a sol-gel process, has demonstrated the successful incorporation of pyridine functionality into a silica polymer. researchgate.net

The resulting film possesses a high density of accessible pyridine sites. These sites can be subsequently quaternized to form pyridinium groups, which are permanently positively charged. Such pyridinium-functionalized sol-gel films have applications in areas like anion-exchange membranes, sensors, and as matrices for the immobilization of negatively charged species.

FeatureDescription
Hybrid Material An organic-inorganic composite material combining the properties of the silica network and the functional pyridine groups.
Pyridinium Functionality The pyridine groups can be converted to positively charged pyridinium ions, enabling anion-exchange properties.
Controlled Deposition Electrodeposition allows for precise control over the thickness and morphology of the deposited film.

Sol-Gel Monoliths for Analytical Preconcentration and Sensing Applications (e.g., Cr(VI))

The sol-gel process offers a versatile method for creating porous, glass-like materials at room temperature. By incorporating this compound or its derivatives into a silica sol-gel network, it is possible to produce monoliths with pyridine groups chemically bonded to the silica framework. These pyridine functionalities are excellent ligands for various metal ions, making the resulting monoliths highly effective for analytical applications.

A key application is the detection and preconcentration of hexavalent chromium (Cr(VI)), a toxic environmental pollutant. Pyridine-functionalized monoliths can be immersed in acidic solutions containing Cr(VI), where the pyridine groups coordinate with the chromium species. This uptake can be monitored spectroscopically; at parts-per-million (ppm) concentrations, the monolith exhibits a distinct yellow color change. For lower, parts-per-billion (ppb) level concentrations, a post-exposure reaction with a coloring agent like diphenylcarbazide can produce a measurable color change within the gel. These monoliths are often regenerable, for instance, by washing with strong acids, allowing for multiple sensing cycles. This approach provides a robust and reusable platform for environmental monitoring.

FeatureDescription
Functionalization Pyridine groups incorporated into a silica monolith via sol-gel co-condensation.
Target Analyte Hexavalent Chromium (Cr(VI)).
Detection Method Direct UV-vis spectroscopy for ppm levels; colorimetric analysis with diphenylcarbazide for ppb levels.
Key Advantage The monoliths are transparent, allowing for optical detection, and can be regenerated for repeated use.

Synthesis of Ordered Mesoporous Hybrid Materials Using Pyridylsilanes

Ordered mesoporous materials, characterized by uniform pore sizes in the 2-50 nm range, are of great interest for catalysis, separation, and sensing. The incorporation of organic functional groups into the silica framework of these materials creates organic-inorganic hybrids with tailored properties. Pyridylsilanes are ideal precursors for this purpose.

The synthesis is typically achieved through a co-condensation method, where a silicon source like tetraethyl orthosilicate (TEOS) is hydrolyzed and condensed in the presence of a surfactant template and a functional organosilane, such as 2-(trimethoxysilylethyl)pyridine or this compound. nih.govmdpi.comnih.govnih.govresearchgate.netmdpi.com The organosilane is integrated directly into the silica walls, resulting in a high and uniform distribution of pyridine functional groups throughout the material. This "one-pot" synthesis is more efficient than post-synthesis grafting, which often leads to lower functional group loading and pore blockage. The resulting pyridyl-functionalized mesoporous materials possess a high surface area and accessible active sites, making them promising for applications requiring specific chemical interactions.

Polymer Science and Controlled Macromolecular Synthesis

The pyridine moiety is a valuable functional group in polymer chemistry, imparting properties such as pH-responsiveness, metal coordination capability, and catalytic activity. acs.orgwikipedia.orgmdpi.com The use of monomers containing pyridine groups in living and controlled polymerization techniques allows for the synthesis of advanced macromolecular architectures with precise control over molecular weight, composition, and structure.

Pyridine-Containing Monomers in Living Polymerization Techniques

Living polymerization methods are crucial for creating well-defined polymers. encyclopedia.pub Several of these techniques can be adapted for monomers containing pyridine moieties, such as vinylpyridine.

Anionic Polymerization : This was one of the first living techniques used to polymerize vinylpyridines. researchgate.netcapes.gov.brresearchgate.netacs.org The polymerization is typically initiated by strong nucleophiles like organolithium compounds at low temperatures. researchgate.net It is known for producing polymers with very narrow molecular weight distributions. However, the high reactivity of the propagating carbanion can lead to side reactions involving the pyridine ring. acs.org

Atom Transfer Radical Polymerization (ATRP) : ATRP is a robust controlled radical polymerization technique that uses a transition metal complex (typically copper) to reversibly activate and deactivate the propagating polymer chain. mdpi.comacs.orgwikipedia.org It is tolerant of many functional groups, but the Lewis basicity of the pyridine nitrogen presents a challenge as it can coordinate to the copper catalyst, affecting the polymerization equilibrium and control. cmu.edunsrrc.org.tw Despite this, successful ATRP of vinylpyridines has been achieved by carefully selecting ligands and reaction conditions. cmu.edunsrrc.org.tw

Nitroxide-Mediated Polymerization (NMP) : NMP is a metal-free controlled radical polymerization method that uses a stable nitroxide radical to control the polymerization. acs.orgwikipedia.orgicp.ac.rumdpi.com This technique relies on the reversible thermal homolysis of an alkoxyamine, which acts as the dormant species. mdpi.com NMP is effective for a wide range of monomers and offers an advantage in applications where metal contamination is a concern. acs.org

Polymerization TechniqueKey Features for Pyridine-Containing Monomers
Anionic Polymerization - Fast and produces polymers with low dispersity.- Prone to side reactions with the pyridine ring.
ATRP - Tolerant to various functional groups.- Control can be compromised by monomer/polymer coordination to the metal catalyst.
NMP - Metal-free system.- Effective for a broad range of monomers, providing well-defined polymer architectures.

Challenges and Strategies for Polymerization of Lewis-Basic Monomers

The primary challenge in the controlled polymerization of Lewis-basic monomers like vinylpyridine stems from the nucleophilic nitrogen atom in the pyridine ring. This Lewis basicity can interfere with the polymerization mechanism in several ways:

In Anionic Polymerization : The propagating carbanion can attack the electrophilic carbon atoms of the pyridine ring on another monomer or polymer chain, leading to branching or cross-linking. This side reaction disrupts the living nature of the polymerization. acs.org

In ATRP : The pyridine monomer or the pyridine units in the polymer can act as a ligand, coordinating to the copper catalyst. This can displace the intended ligand, altering the catalyst's activity and the equilibrium between active and dormant species. The result is often a slower polymerization rate and broader molecular weight distribution. cmu.edu

To overcome these challenges, several strategies have been developed:

Low Temperatures : Performing anionic polymerization at very low temperatures (e.g., -78 °C) minimizes the rate of side reactions. researchgate.net

Specific Initiators and Additives : In anionic polymerization, using weaker initiators like diphenylmethyl potassium or adding salts like lithium chloride can help to temper the reactivity of the propagating chain end. researchgate.netcapes.gov.br

Optimized Catalytic Systems in ATRP : In ATRP, using strongly coordinating ligands for the copper catalyst can prevent their displacement by the pyridine monomer. Alternatively, employing specific initiator-catalyst systems, such as those based on chlorides instead of bromides, has been shown to suppress side reactions. nsrrc.org.tw

Use of Cosolvents : In some systems, using pyridine itself as a cosolvent can help to stabilize the propagating species and maintain living characteristics. acs.org

Precision Synthesis of Block Copolymers with Pyridyl Moieties

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Their ability to self-assemble into ordered nanostructures makes them highly valuable. Living and controlled polymerization techniques are essential for their synthesis.

The most common method for creating block copolymers with pyridyl moieties is the sequential addition of monomers. acs.org For example, in living anionic polymerization, a less reactive monomer like styrene is polymerized first. Once all the styrene is consumed, the vinylpyridine monomer is added to the living polystyrene chains, which then initiate the polymerization of the second block. This process results in a well-defined diblock copolymer. Similar strategies are employed in ATRP and NMP, where a macroinitiator is first synthesized and then used to initiate the polymerization of the second monomer. rsc.org This precise control allows for the synthesis of complex architectures like diblock, triblock, and star-shaped copolymers containing functional polyvinylpyridine segments. acs.orgnsrrc.org.twbohrium.comresearchgate.net

Functionalized Silsesquioxanes via Reaction with Pyridylsilanes

Silsesquioxanes are cage-like molecules with the general formula (RSiO1.5)n, representing a bridge between molecular silica and silicones. researchgate.net Polyhedral Oligomeric Silsesquioxanes (POSS) are a well-defined class of these compounds that can be functionalized to create unique organic-inorganic hybrid nanomaterials. mdpi.comumich.edursc.org

The compound this compound is an excellent reagent for functionalizing silsesquioxanes. researchgate.net Incompletely condensed silsesquioxanes, such as those possessing silanol (Si-OH) groups, can serve as platforms for attaching functional molecules. The highly reactive trichlorosilyl group of this compound readily reacts with these silanol groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds. This reaction, often referred to as "capping," effectively grafts the ethylpyridine moiety onto the corner of the silsesquioxane cage. researchgate.netnih.gov This synthetic route provides a precise method for producing POSS derivatives with one or more pyridyl groups, which can then be used as nanoscale building blocks for advanced hybrid polymers or as platforms for catalysis and coordination chemistry. researchgate.netmdpi.comnih.govresearchgate.net

Coordination Chemistry in Functional Materials Development

The compound this compound is a bifunctional molecule that plays a significant role in the development of advanced functional materials. Its unique structure, featuring a pyridine ring at one end and a reactive trichlorosilyl group at the other, allows it to act as a bridge between the domains of coordination chemistry and materials science. The pyridine moiety serves as a classic ligand for a wide array of metal ions, while the trichlorosilyl group enables covalent anchoring to various substrates, providing a powerful tool for creating hybrid organic-inorganic materials.

Ligand Design and Metal Complexation with Pyridylsilanes

Pyridylsilanes, such as this compound, are versatile ligands in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to transition metal centers. wikipedia.org The design of these ligands allows for the systematic tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity, photophysical properties, and stability. escholarship.orgunimi.it

The ethylsilyl spacer between the pyridine ring and the silicon atom insulates the electronic properties of the coordination center from the reactive silyl (B83357) group to some extent. The primary role of the trichlorosilyl group in the context of discrete molecular complexes is often as a precursor for further functionalization or as an anchor for surface immobilization. However, the broader class of pyridylsilane ligands, such as (2-pyridyloxy)silanes, demonstrates the diverse coordination modes possible, where both the pyridine nitrogen and another atom (in that case, oxygen) can bind to a metal, while the silicon atom can even act as a lone pair acceptor, leading to complexes with direct transition metal-silicon bonds. mdpi.comsemanticscholar.org

The complexation of this compound with various metal ions leads to the formation of coordination compounds with predictable geometries, such as octahedral or square planar, depending on the metal and other ligands present. wikipedia.orgacs.org These complexes serve as fundamental building blocks for more elaborate material architectures.

Table 1: Examples of Transition Metals Coordinated with Pyridine-Type Ligands

Metal Ion Typical Coordination Geometry Relevant Application Area
Palladium(II) Square Planar Cross-coupling catalysis acs.org
Iron(II)/(III) Octahedral Electrocatalysis, ATRP umn.eduberkeley.edu
Copper(I)/(II) Tetrahedral, Square Planar, Octahedral Oxidative coupling, ATRP unimi.itumn.edu
Rhodium(III) Octahedral Hydroboration, Hydrogenation nih.gov
Ruthenium(II) Octahedral Photocatalysis, Solar Cells princeton.edunih.gov
Cobalt(II) Octahedral Hydrogen evolution catalysis escholarship.org
Zinc(II) Tetrahedral, Octahedral Luminescent Materials, MOFs rsc.orgnih.gov

Immobilization of Metal Complexes on Functionalized Supports for Heterogeneous Catalysis

A primary application of this compound is the covalent grafting of metal complexes onto solid supports to create heterogeneous catalysts. nih.gov The trichlorosilyl group is highly reactive toward surface hydroxyl (-OH) groups present on materials like silica (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), and glass. This reaction forms strong, stable silicon-oxygen-support bonds, effectively tethering the pyridine ligand to the surface.

The process typically involves two steps:

Surface Functionalization: The support material is treated with a solution of this compound. The SiCl₃ groups react with surface hydroxyls, releasing HCl and forming covalent linkages. This results in a surface decorated with accessible pyridine units.

Metalation: The pyridine-functionalized support is then exposed to a solution containing a desired metal salt. The surface-bound pyridine ligands coordinate to the metal ions, immobilizing the metal complex onto the support.

This immobilization strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction products and the potential for catalyst recycling and reuse. mdpi.com The resulting supported catalysts are promising for a range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. acs.orgnih.gov

Table 2: Support Materials for Immobilization via Silanization

Support Material Chemical Formula Key Features
Silica Gel SiO₂ High surface area, porous, chemically inert
Glass Amorphous SiO₂ Optically transparent, well-defined surfaces
Alumina Al₂O₃ Thermally stable, acidic/basic sites
Titania TiO₂ Photocatalytically active, chemically stable
Magnetic Nanoparticles e.g., Fe₃O₄@SiO₂ Easy magnetic separation and recovery mdpi.com

Formation of Coordination Polymers and Networks (e.g., Metal-Organic Frameworks, MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. espublisher.com Pyridine-containing ligands are extensively used as "struts" in the assembly of these porous materials due to their well-defined coordination vectors. rsc.orgnih.govresearchgate.net

While bifunctional pyridyl ligands like pyridine-dicarboxylates are common for building 3D frameworks, a monofunctional ligand like this compound can be employed in several strategic ways:

Surface Modification: It can be used to functionalize the surface of a pre-existing MOF or another substrate, providing anchor points for subsequent chemistry.

Framework Termination/Modulation: It can act as a modulating ligand during MOF synthesis, controlling crystal growth and size by capping the coordination sites at the framework's surface.

Post-Synthetic Modification: The trichlorosilyl group can be grafted onto a MOF that has reactive sites (like -OH or -NH₂) to introduce new functionality.

Hierarchical Structures: After hydrolysis to a silanetriol [Si(OH)₃], the molecule could potentially act as a secondary building unit, participating in condensation reactions to link MOF clusters or layers into more complex, hierarchical structures.

The synthesis of an iron-based MOF using a related 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand demonstrates the utility of pyridyl groups in creating catalytically active frameworks. nih.gov The incorporation of a reactive group like the trichlorosilyl moiety offers a pathway to design hybrid MOF-based materials with tailored properties for applications in gas storage, separation, and catalysis. researchgate.net

Table 3: Examples of MOFs Constructed with Pyridyl-Based Ligands

MOF Designation/Formula Metal Ion(s) Pyridyl Ligand(s) Key Feature/Application
[Cu(2,3-pydc)(bpp)]·2.5H₂O Cu(II) Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane 3D interpenetrated network rsc.org
[Zn(2,3-pydc)(bpp)]·2.5H₂O Zn(II) Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane Photoluminescence rsc.org
[Cu₄(OH)₂(pma)(mpko)₂]n Cu(II) 2-methyl pyridyl ketoxime, Pyromellitic acid Selective Fe(III) ion adsorption nih.gov
Fe-MOF with L1 Fe(II) 4′-pyridyl-2,2′:6′,2′′-terpyridine Catalytic hydroboration of alkynes nih.gov

Exploration of Electrocatalytic and Photocatalytic Applications of Pyridine-Metal Complexes

Pyridine-metal complexes are at the forefront of research into catalysts for energy conversion and environmental remediation. escholarship.org The ability to tune the electronic environment of the metal center through ligand design makes them ideal candidates for electrocatalytic and photocatalytic applications.

Electrocatalysis: Complexes of iron, cobalt, and nickel with polypyridyl ligands are actively studied for the electrochemical reduction of carbon dioxide (CO₂) to value-added products like carbon monoxide (CO) or formic acid. berkeley.edu These catalysts aim to mimic the function of natural enzymes by providing a specific active site for CO₂ binding and conversion at low overpotentials. berkeley.edu Similarly, certain pyridine-metal complexes are effective catalysts for the hydrogen evolution reaction (HER), a critical process for producing hydrogen fuel from water. escholarship.org The immobilization of such complexes using this compound onto conductive electrodes is a key strategy for developing practical electrocatalytic systems.

Photocatalysis: Transition metal complexes, particularly those of ruthenium and iridium, with polypyridyl ligands are well-known visible-light photocatalysts. princeton.edu Upon absorption of light, these complexes can reach an excited state, enabling them to participate in single-electron transfer processes to initiate a wide range of organic reactions. princeton.edu Applications include the degradation of organic pollutants in water and the synthesis of fine chemicals under mild conditions. mdpi.com For instance, certain platinum(IV) polypyridyl complexes can be photoreduced to their active platinum(II) form using visible light and a catalytic system, showcasing their potential in light-activated applications. nih.gov Complexes formed with this compound could be anchored to semiconductor materials like TiO₂ to enhance charge separation and improve photocatalytic efficiency.

Table 4: Catalytic Applications of Pyridine-Metal Complexes

Catalytic Process Reaction Example Metal Complex Type
Electrocatalytic CO₂ Reduction CO₂ + 2H⁺ + 2e⁻ → CO + H₂O Iron polypyridyl complexes berkeley.edu
Electrocatalytic Hydrogen Evolution 2H⁺ + 2e⁻ → H₂ Cobalt pentapyridine complexes escholarship.org
Electrocatalytic Hydrogenation Pyridine + 3H₂ → Piperidine Rhodium on carbon support acs.org
Photoredox Catalysis Arene Trifluoromethylation Ruthenium(II) and Iridium(III) polypyridyls princeton.edu
Photocatalytic Degradation Degradation of Ciprofloxacin Copper(II) and Zinc(II) benzimidazole-pyridyl complexes mdpi.com

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes for Pyridylsilanes

The predominant method for synthesizing 4-[2-(trichlorosilyl)ethyl]pyridine involves the hydrosilylation of 4-vinylpyridine (B31050) with trichlorosilane (B8805176), often requiring a platinum-based catalyst like Karstedt's or Speier's catalyst. While effective, this route presents challenges related to cost, potential metal contamination of the product, and sustainability. Future research is increasingly focused on developing more economical and environmentally benign synthetic strategies.

Key areas for future research in synthesis include:

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, cobalt, or nickel to replace expensive platinum catalysts. This would significantly lower the economic barrier for large-scale production of pyridylsilanes.

Catalyst-Free Hydrosilylation: Exploring alternative activation methods such as photochemical or thermal initiation to achieve hydrosilylation without any metal catalyst. This approach promises a high-purity product free from metallic residues.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and easier scalability.

Green Solvents: Replacing conventional volatile organic solvents (VOCs) with greener alternatives like ionic liquids or supercritical fluids. Research into solvent-free reaction conditions is also a promising avenue for sustainable synthesis. rsc.org

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyCatalyst/InitiatorPotential AdvantagesResearch Challenges
Traditional Hydrosilylation Platinum-based (e.g., Karstedt's)High efficiency, well-establishedHigh cost, product contamination, catalyst removal
Earth-Abundant Metal Catalysis Iron, Cobalt, Nickel complexesLower cost, reduced environmental impactLower catalytic activity, catalyst stability
Catalyst-Free Methods UV light, Thermal energyHigh product purity, no metal contaminationMay require specialized equipment, potential for side reactions
Continuous Flow Synthesis VariousEnhanced safety, scalability, process controlHigh initial setup cost, potential for channel clogging

Advanced Mechanistic Understanding of Pyridylsilane Transformations at the Molecular Level

A deeper, molecular-level understanding of the reactions involving this compound is crucial for optimizing its use and designing new applications. The reactivity is dominated by the trichlorosilyl (B107488) group's propensity for hydrolysis and condensation, leading to the formation of siloxane networks and covalent bonds with surfaces.

Future research will likely focus on:

Hydrolysis and Condensation Kinetics: Employing advanced spectroscopic techniques (e.g., in-situ NMR, Raman) and computational modeling to elucidate the stepwise mechanism of hydrolysis of the Si-Cl bonds and subsequent condensation to form polysiloxane structures. Understanding these kinetics is vital for controlling the structure of self-assembled monolayers (SAMs) and thin films.

Surface-Specific Interactions: Investigating how the pyridine (B92270) moiety influences the orientation and packing of molecules on different substrates. The interplay between the surface anchoring of the silane (B1218182) group and the intermolecular forces (e.g., π-π stacking, hydrogen bonding) of the pyridine rings dictates the final properties of the modified surface.

Computational and Theoretical Modeling: Using Density Functional Theory (DFT) and molecular dynamics (MD) simulations to model the adsorption process, predict binding energies, and simulate the structure of the resulting organic layer. These models can provide insights that are difficult to obtain experimentally. nih.gov

Photochemical Transformations: Exploring the photochemical behavior of pyridylsilanes, as pyridinium (B92312) salts are known to undergo remarkable transformations upon irradiation. nih.gov This could open up pathways for photopatterning surfaces or creating light-responsive materials.

Rational Design of Pyridylsilane-Based Materials for Highly Targeted Applications

The ability to tailor material properties at the molecular level is a key driver of innovation. Rational design involves a feedback loop between theoretical prediction, synthesis, and characterization to create materials optimized for a specific purpose. For this compound, this means leveraging its unique bifunctionality.

Promising areas for the rational design of materials include:

Selective Adsorbents and Separation Media: Creating functionalized silica (B1680970) and alumina (B75360) for chromatographic applications. The pyridine group can act as a weak anion exchanger or a metal-chelating site, enabling the separation of specific analytes. The goal is to design materials with precisely controlled pore sizes and surface chemistry for high-resolution separations.

Heterogeneous Catalysts: Immobilizing metal complexes onto pyridylsilane-modified supports. The pyridine nitrogen can serve as a ligand to anchor catalytic metal centers, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling).

Sensors and Biosensors: Developing sensor platforms where the pyridine group acts as a recognition element. For instance, protonation of the pyridine nitrogen can alter the electrochemical or optical properties of the surface, enabling pH sensing. Immobilization of enzymes or antibodies via the pyridine ring could lead to highly specific biosensors.

Corrosion-Resistant Coatings: Designing dense, well-ordered SAMs that act as a physical barrier to protect metal surfaces from corrosive environments. The cross-linked polysiloxane network provides robustness, while the organic pyridine layer can enhance hydrophobicity.

The table below outlines potential applications and the corresponding design focus.

Application AreaKey Functional Role of PyridylsilaneDesired Material Property
Chromatography Stationary phase functionalizationHigh selectivity, chemical stability
Heterogeneous Catalysis Ligand for metal catalyst immobilizationHigh catalytic turnover, recyclability
Chemical Sensors Analyte recognition and signal transductionHigh sensitivity, rapid response
Corrosion Protection Barrier layer formationLow permeability, high surface adhesion

Exploration of New Interdisciplinary Roles for Pyridylsilane Chemistry in Emerging Technologies

The unique properties of pyridylsilanes position them as enabling components in a range of next-generation technologies. Moving beyond traditional surface modification, future research will explore more integrated and dynamic roles for these molecules.

Emerging interdisciplinary frontiers include:

Microelectronics and Molecular Electronics: Using pyridylsilane SAMs as ultrathin gate dielectrics, passivation layers, or as platforms for molecular wiring. The defined orientation and electronic properties of the pyridine ring are of significant interest for building electronic devices at the molecular scale.

Energy Storage and Conversion: Incorporating pyridylsilane-functionalized materials into battery electrodes or supercapacitors. The pyridine groups could enhance ion transport at electrode-electrolyte interfaces or serve as redox-active sites for charge storage.

Biointerfaces and Biomaterials: Creating biocompatible coatings for medical implants that can control protein adsorption and cellular adhesion. The pyridine functionality offers a handle for the covalent attachment of bioactive molecules, such as anti-fouling polymers or cell-signaling peptides.

Smart Materials: Developing stimuli-responsive materials that change their properties (e.g., wettability, adhesion, optical response) in response to external triggers like pH, light, or the presence of specific chemical species. The responsive nature of the pyridine group makes it an excellent candidate for such applications.

The continued exploration of this compound and related compounds will undoubtedly fuel scientific and technological advances. The convergence of sustainable synthesis, deep mechanistic insight, and rational design will unlock new applications in fields as diverse as catalysis, electronics, and medicine, solidifying the role of pyridylsilane chemistry in addressing future challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.